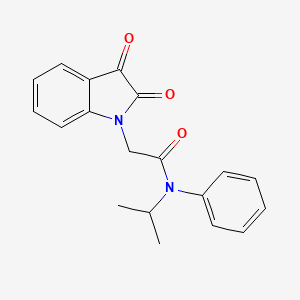
1-异丙基-1-苯基乙酰胺-2-(2,3-二氧代吲哚-1-基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide is a compound that belongs to the class of isatin derivatives Isatin derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
科学研究应用
2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide has several scientific research applications, including:
作用机制
Target of Action
The primary targets of 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide are the CDC25B and PTP1B enzymes . These enzymes play crucial roles in cell division and signal transduction pathways, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their activity . It binds to the active sites of the CDC25B and PTP1B enzymes, preventing them from performing their normal functions .
Biochemical Pathways
The inhibition of CDC25B and PTP1B enzymes affects multiple biochemical pathways. The CDC25B enzyme is involved in the regulation of the cell cycle , while the PTP1B enzyme is involved in multiple signal transduction pathways . The inhibition of these enzymes can lead to the disruption of these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of normal cell division and signal transduction processes due to the inhibition of CDC25B and PTP1B enzymes . This can lead to effects such as the inhibition of cell proliferation and altered cellular responses to external signals .
生化分析
Biochemical Properties
2-(2,3-Dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain phosphatases, such as CDC25B and PTP1B . These enzymes are involved in cell cycle regulation and signal transduction pathways, making 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide a potential candidate for cancer therapy research. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their catalytic activity.
Cellular Effects
The effects of 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown cytotoxic activity against cancer cell lines such as A549, HeLa, and HCT116 . The compound’s impact on cell signaling pathways includes the inhibition of phosphatases, which can lead to altered phosphorylation states of key signaling proteins, ultimately affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of CDC25B and PTP1B phosphatases, inhibiting their activity and preventing the dephosphorylation of target proteins . This inhibition can lead to the accumulation of phosphorylated proteins, which can alter cellular signaling pathways and affect gene expression. Additionally, the compound may interact with other biomolecules, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide have been observed to change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects on cancer cells, suggesting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and potential adverse effects . Threshold effects have been observed, where a minimum effective dose is required to achieve significant biological activity. At high doses, the compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which can lead to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s efficacy and toxicity, making it essential to understand its metabolism for potential therapeutic use.
Transport and Distribution
The transport and distribution of 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which can influence its localization and accumulation within cells . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity, making it important to study its subcellular distribution for potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide typically involves the reaction of isatin with N-isopropyl-N-phenylacetamide under specific conditions. One common method involves the use of a condensation reaction where isatin is reacted with N-isopropyl-N-phenylacetamide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
相似化合物的比较
Similar Compounds
2-(2,3-dioxoindolin-1-yl)propanoic acid: Another isatin derivative with similar structural features but different functional groups.
2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate: A compound with a similar core structure but different substituents, leading to different biological activities.
Uniqueness
2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets and pathways makes it a valuable compound for various scientific research applications .
属性
IUPAC Name |
2-(2,3-dioxoindol-1-yl)-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13(2)21(14-8-4-3-5-9-14)17(22)12-20-16-11-7-6-10-15(16)18(23)19(20)24/h3-11,13H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFMKZBEJXACFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
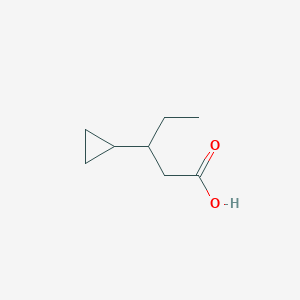
![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2367336.png)
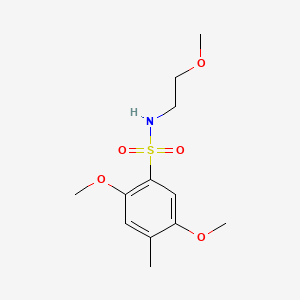
![(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone](/img/structure/B2367341.png)

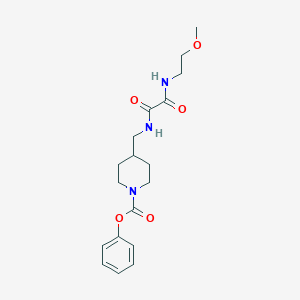
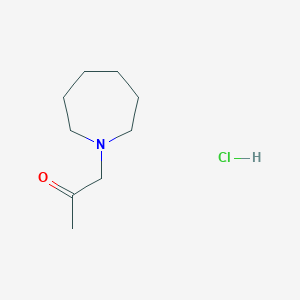
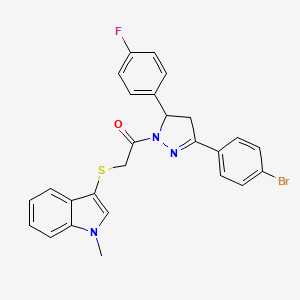
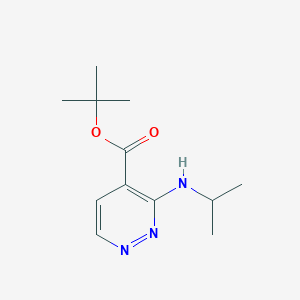


![6-(2-Methoxyphenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2367354.png)
![2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2367356.png)
![2-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2367357.png)
